molecular formula C27H24N4O3S B2534743 2-(((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-phenethylquinazolin-4(3H)-one CAS No. 2034368-15-3

2-(((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-phenethylquinazolin-4(3H)-one

Cat. No. B2534743
CAS RN: 2034368-15-3
M. Wt: 484.57
InChI Key: LILJMZOXPBCXES-UHFFFAOYSA-N
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Description

This compound is a quinazolinone derivative. Quinazolinones are a class of organic compounds with a wide range of biological activities. They are known for their anticancer, anti-inflammatory, and antimicrobial properties .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The ethoxyphenyl and oxadiazole groups would likely contribute to the compound’s polarity and could impact its solubility and reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the ethoxyphenyl group could increase its lipophilicity, which could impact its solubility and absorption if it’s intended to be used as a drug .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s being studied for its potential as a drug, the mechanism of action would likely involve interaction with a specific biological target .

Future Directions

The future directions for research on this compound would likely depend on its intended use. If it’s being studied for its potential as a drug, future research could involve further testing of its biological activity, optimization of its structure for improved efficacy, and studies on its pharmacokinetics and toxicity .

properties

IUPAC Name

2-[[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-(2-phenylethyl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N4O3S/c1-2-33-21-14-12-20(13-15-21)25-29-24(34-30-25)18-35-27-28-23-11-7-6-10-22(23)26(32)31(27)17-16-19-8-4-3-5-9-19/h3-15H,2,16-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LILJMZOXPBCXES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC4=CC=CC=C4C(=O)N3CCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-phenethylquinazolin-4(3H)-one

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